molecular formula C17H17NO2 B1465580 1-Benzyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone CAS No. 1354358-31-8

1-Benzyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone

Cat. No.: B1465580
CAS No.: 1354358-31-8
M. Wt: 267.32 g/mol
InChI Key: VBRGYADQYATLAZ-UHFFFAOYSA-N
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Description

1-Benzyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone is an organic compound belonging to the quinolinone family It is characterized by a quinolinone core structure with a benzyl group at the 1-position and a methoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminobenzyl alcohol with benzaldehyde in the presence of an acid catalyst can yield the desired quinolinone structure. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or toluene.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding quinone derivative.

    Reduction: The quinolinone core can be reduced to form dihydroquinoline derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and benzyl groups can influence the compound’s binding affinity and selectivity towards these targets, thereby affecting its biological activity.

Comparison with Similar Compounds

1-Benzyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone can be compared with other quinolinone derivatives, such as:

    1-Benzyl-4-hydroxy-2(1H)-quinolinone: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    5-Methoxy-2,3-dihydro-1H-quinolin-4-one: Lacks the benzyl group, which may influence its pharmacokinetic properties.

    1-Benzyl-2,3-dihydro-4(1H)-quinolinone: Lacks the methoxy group, potentially altering its electronic properties and reactivity.

The presence of both the benzyl and methoxy groups in this compound makes it unique, providing a balance of electronic and steric effects that can be advantageous in various applications.

Properties

IUPAC Name

1-benzyl-5-methoxy-2,3-dihydroquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-20-16-9-5-8-14-17(16)15(19)10-11-18(14)12-13-6-3-2-4-7-13/h2-9H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRGYADQYATLAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)CCN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Benzyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone
Reactant of Route 5
1-Benzyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone
Reactant of Route 6
1-Benzyl-5-methoxy-2,3-dihydro-4(1H)-quinolinone

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